molecular formula C26H34N2O3 B247362 1-[4-(Benzyloxy)-3-methoxybenzyl]-3-(1-piperidinylcarbonyl)piperidine

1-[4-(Benzyloxy)-3-methoxybenzyl]-3-(1-piperidinylcarbonyl)piperidine

Cat. No. B247362
M. Wt: 422.6 g/mol
InChI Key: VCXVLGREISECBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(Benzyloxy)-3-methoxybenzyl]-3-(1-piperidinylcarbonyl)piperidine, also known as BZP, is a synthetic compound that belongs to the class of piperazines. It is a psychoactive substance that is commonly used as a recreational drug due to its stimulant effects. However, in recent years, BZP has gained attention in the scientific community for its potential therapeutic applications in the treatment of various neurological disorders.

Mechanism Of Action

1-[4-(Benzyloxy)-3-methoxybenzyl]-3-(1-piperidinylcarbonyl)piperidine acts as a dopamine and norepinephrine reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. It also acts as a serotonin receptor agonist, which enhances the release of serotonin in the brain. These effects contribute to the stimulant and psychoactive effects of 1-[4-(Benzyloxy)-3-methoxybenzyl]-3-(1-piperidinylcarbonyl)piperidine.
Biochemical and Physiological Effects:
1-[4-(Benzyloxy)-3-methoxybenzyl]-3-(1-piperidinylcarbonyl)piperidine has been shown to increase heart rate, blood pressure, and body temperature. It also causes the release of glucose and fatty acids into the bloodstream, which provides energy to the body. 1-[4-(Benzyloxy)-3-methoxybenzyl]-3-(1-piperidinylcarbonyl)piperidine has also been shown to enhance cognitive performance, attention, and memory.

Advantages And Limitations For Lab Experiments

1-[4-(Benzyloxy)-3-methoxybenzyl]-3-(1-piperidinylcarbonyl)piperidine has several advantages for lab experiments, including its low toxicity and high potency. However, its psychoactive effects can make it difficult to interpret the results of experiments, and its potential for abuse and addiction raises ethical concerns.

Future Directions

There are several future directions for the research of 1-[4-(Benzyloxy)-3-methoxybenzyl]-3-(1-piperidinylcarbonyl)piperidine. One potential application is in the treatment of ADHD, where 1-[4-(Benzyloxy)-3-methoxybenzyl]-3-(1-piperidinylcarbonyl)piperidine could be used as an alternative to traditional stimulant medications. 1-[4-(Benzyloxy)-3-methoxybenzyl]-3-(1-piperidinylcarbonyl)piperidine could also be used to enhance cognitive performance in healthy individuals or to treat cognitive deficits in patients with neurological disorders. Additionally, further research is needed to understand the long-term effects of 1-[4-(Benzyloxy)-3-methoxybenzyl]-3-(1-piperidinylcarbonyl)piperidine on the brain and body.

Synthesis Methods

1-[4-(Benzyloxy)-3-methoxybenzyl]-3-(1-piperidinylcarbonyl)piperidine is synthesized through a multi-step process that involves the reaction of 3-(1-piperidinylcarbonyl)piperidine with 4-(Benzyloxy)-3-methoxybenzaldehyde. The reaction is catalyzed by a base such as sodium hydride or potassium carbonate. The resulting product is then purified through recrystallization to obtain pure 1-[4-(Benzyloxy)-3-methoxybenzyl]-3-(1-piperidinylcarbonyl)piperidine.

Scientific Research Applications

1-[4-(Benzyloxy)-3-methoxybenzyl]-3-(1-piperidinylcarbonyl)piperidine has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD). It has been shown to increase the release of dopamine and norepinephrine in the brain, which are neurotransmitters that play a crucial role in the regulation of mood, attention, and memory.

properties

Product Name

1-[4-(Benzyloxy)-3-methoxybenzyl]-3-(1-piperidinylcarbonyl)piperidine

Molecular Formula

C26H34N2O3

Molecular Weight

422.6 g/mol

IUPAC Name

[1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperidin-3-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C26H34N2O3/c1-30-25-17-22(12-13-24(25)31-20-21-9-4-2-5-10-21)18-27-14-8-11-23(19-27)26(29)28-15-6-3-7-16-28/h2,4-5,9-10,12-13,17,23H,3,6-8,11,14-16,18-20H2,1H3

InChI Key

VCXVLGREISECBB-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CN2CCCC(C2)C(=O)N3CCCCC3)OCC4=CC=CC=C4

Canonical SMILES

COC1=C(C=CC(=C1)CN2CCCC(C2)C(=O)N3CCCCC3)OCC4=CC=CC=C4

Origin of Product

United States

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